molecular formula C14H19N3O7S B15038149 Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B15038149
M. Wt: 373.38 g/mol
InChI Key: GKPJXAMPAJHSEN-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a methoxy-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), various nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-[(4-methoxy-3-aminophenyl)sulfonyl]piperazine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The piperazine ring provides a scaffold that can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Ethyl 4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate can be compared with other piperazine derivatives:

    Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate: Similar structure but with a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.

    Ethyl 4-[(4-methoxy-3-aminophenyl)sulfonyl]piperazine-1-carboxylate: The amino group can significantly change the compound’s properties, including its solubility and interaction with biological targets.

    Ethyl 4-[(4-methoxy-3-nitrophenyl)ureido]piperazine-1-carboxylate: The ureido group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s binding interactions.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C14H19N3O7S

Molecular Weight

373.38 g/mol

IUPAC Name

ethyl 4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O7S/c1-3-24-14(18)15-6-8-16(9-7-15)25(21,22)11-4-5-13(23-2)12(10-11)17(19)20/h4-5,10H,3,6-9H2,1-2H3

InChI Key

GKPJXAMPAJHSEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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